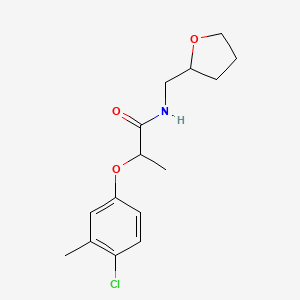![molecular formula C15H23ClN2O3 B4402262 4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402262.png)
4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride
Overview
Description
4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride, also known as R-4996, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride involves its binding to dopamine D1 receptors, which are G protein-coupled receptors that activate the cyclic adenosine monophosphate (cAMP) signaling pathway. This activation leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling cascades. These signaling pathways are involved in the regulation of various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions involved in the regulation of cognitive function and reward. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride is its high affinity and selectivity for dopamine D1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on 4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride. One area of interest is the development of more potent and selective dopamine D1 receptor agonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of dopamine D1 receptors in various neurological and psychiatric disorders, and the potential therapeutic benefits of targeting these receptors. Additionally, further research is needed to elucidate the exact mechanisms by which this compound exerts its effects on dopamine D1 receptors and other signaling pathways.
Scientific Research Applications
4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D1 receptors, which are involved in the regulation of cognitive function, motivation, and reward. Studies have suggested that activation of these receptors by this compound may have therapeutic benefits in the treatment of conditions such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-13-6-9-16(10-7-13)8-3-11-20-15-5-2-4-14(12-15)17(18)19;/h2,4-5,12-13H,3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAVPEQVFCGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402190.png)
![N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)

![N-[4-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4402224.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402242.png)
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4402257.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B4402258.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4402260.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4402261.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B4402273.png)